Phallacidin

概要

説明

. It is part of the phallotoxin family, which also includes phalloidin. Phallacidin binds specifically to filamentous actin (F-actin) in cells, stabilizing the actin filaments and preventing their depolymerization . This unique property makes it a valuable tool in scientific research, particularly in the study of the cytoskeleton.

準備方法

Synthetic Routes and Reaction Conditions

Phallacidin is typically isolated from the Amanita phalloides mushroom. The isolation process involves extracting the mushroom with methanol, followed by purification using chromatographic techniques . The synthetic preparation of this compound involves the formation of a bicyclic structure through the coupling of L-tryptophan and L-cysteine, forming a thioether bridge . This process requires precise control of reaction conditions, including pH and temperature, to ensure the correct formation of the bicyclic structure.

Industrial Production Methods

Industrial production of this compound is not common due to its toxic nature and the complexity of its synthesis. small-scale production for research purposes involves the extraction and purification from Amanita phalloides mushrooms, followed by chemical synthesis to produce derivatives for specific applications .

化学反応の分析

Types of Reactions

Phallacidin undergoes several types of chemical reactions, including:

Oxidation: The thioether bridge in this compound can be oxidized to form sulfoxides and sulfones.

Substitution: The carboxyl group in this compound can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Dithiothreitol or other reducing agents under mild conditions.

Substitution: Carboxyl group activation using carbodiimides followed by reaction with nucleophiles.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Restored thioether bridge.

Substitution: Various derivatives depending on the nucleophile used.

科学的研究の応用

Research Applications

- Cytoskeletal Dynamics

-

Protein-Protein Interactions

- The compound serves as a tool for identifying proteins that interact with F-actin. This application is crucial for understanding signaling pathways and cellular processes reliant on actin dynamics.

- Toxicology Studies

- Actin Labeling Techniques

- Mechanistic Studies on Neuroactive Steroids

- Liver Toxicity Models : Research has demonstrated that this compound can be used to model liver toxicity effectively, providing insights into the uptake mechanisms of cyclopeptides by liver cells .

- Actin Dynamics Visualization : In various studies, fluorescent phalloidin derivatives have been shown to effectively label actin filaments without interfering with their functionality, allowing for detailed analysis of cytoskeletal structures .

Safety Considerations

Despite its utility in research, this compound is a potent toxin and must be handled with care in laboratory settings. It can cause irritation upon contact with skin or eyes and may be harmful if ingested. Proper personal protective equipment (PPE) should be worn when handling this compound.

作用機序

Phallacidin exerts its effects by binding to F-actin, a major component of the cytoskeleton. This binding stabilizes the actin filaments and prevents their depolymerization, thereby disrupting the dynamic equilibrium between filamentous and monomeric actin . The stabilization of actin filaments affects various cellular processes, including cell motility, division, and intracellular transport .

類似化合物との比較

Phallacidin is similar to other phallotoxins, such as phalloidin, in its ability to bind and stabilize F-actin. this compound contains a carboxyl group that allows for coupling reactions, making it more versatile for chemical modifications . Other similar compounds include:

Phalloidin: Another phallotoxin with similar binding properties but lacks the carboxyl group.

α-Amanitin: A cyclic peptide toxin from Amanita mushrooms that inhibits RNA polymerase II.

β-Amanitin: Similar to α-amanitin but with slight structural differences.

This compound’s unique carboxyl group makes it particularly useful for creating derivatives for specific research applications, distinguishing it from other phallotoxins .

生物活性

Phallacidin, a cyclic heptapeptide toxin produced by certain species of the Amanita genus, particularly Amanita bisporigera and Amanita phalloides, exhibits significant biological activity primarily through its interaction with the cytoskeletal protein actin. This article delves into the structure, mechanism of action, and biological implications of this compound, supported by relevant research findings and case studies.

Structure and Classification

This compound is classified as a phallotoxin, closely related to phalloidin. Both toxins are characterized by their cyclic structure and contain a tryptathionine cross-bridge, which is unique among natural products. The amino acid sequence of this compound is as follows:

- Mature Peptide Sequence : AWLVDCP

The precursor for this compound consists of 17 amino acids, which undergoes proteolytic processing to yield the active form. The processing enzyme responsible for this cleavage is a member of the prolyl oligopeptidase (POP) family, which has been shown to cleave specific bonds in the proprotein structure .

This compound exerts its biological effects primarily by binding to F-actin, stabilizing its polymerized form and preventing depolymerization. This action disrupts normal cellular processes, including cell division and motility. Unlike amatoxins, which inhibit RNA polymerase II and lead to cell death through transcriptional arrest, this compound's effects are primarily cytoskeletal .

Biological Activity Overview

The biological activities associated with this compound include:

- Cytotoxicity : this compound has been shown to induce apoptosis in various cell types by disrupting the actin cytoskeleton.

- Inhibition of Cell Migration : By stabilizing F-actin, this compound prevents normal cellular movement, which can have implications in cancer metastasis.

- Potential Therapeutic Applications : Due to its ability to bind actin, derivatives of this compound are being explored for use in fluorescence microscopy to visualize actin filaments in live cells .

Case Studies and Research Findings

Recent studies have highlighted the implications of this compound in both toxicology and potential therapeutic applications:

- Toxicological Studies : A study on liver failure cases due to Amanita phalloides poisoning revealed that both amatoxins and phallotoxins like this compound contribute significantly to hepatotoxicity. The clinical presentation often includes a lag phase followed by severe gastrointestinal symptoms and liver failure within days if untreated .

- Fluorescence Staining Techniques : Research has demonstrated that fluorescent derivatives of this compound can be synthesized for actin visualization in live cells. This technique allows for real-time observation of cytoskeletal dynamics and has potential applications in studying cellular processes such as migration and division .

Comparative Biological Activity Table

| Toxin | Type | Mechanism of Action | Biological Effects |

|---|---|---|---|

| Phalloidin | Phallotoxin | Binds F-actin | Stabilizes actin; inhibits cell motility |

| This compound | Phallotoxin | Binds F-actin | Induces apoptosis; disrupts cytoskeleton |

| α-Amanitin | Amatoxin | Inhibits RNA polymerase II | Causes transcriptional arrest; hepatotoxicity |

特性

CAS番号 |

26645-35-2 |

|---|---|

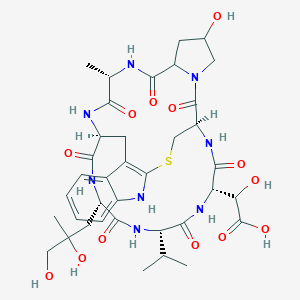

分子式 |

C37H50N8O13S |

分子量 |

846.9 g/mol |

IUPAC名 |

(2S)-2-[(1S,14R,18S,20S,23S,28S,31S,34R)-28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-23-methyl-15,21,24,26,29,32,35-heptaoxo-31-propan-2-yl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-34-yl]-2-hydroxyacetic acid |

InChI |

InChI=1S/C37H50N8O13S/c1-15(2)25-32(53)44-26(27(48)36(56)57)33(54)41-23-13-59-34-19(18-7-5-6-8-20(18)42-34)10-21(29(50)40-22(30(51)43-25)11-37(4,58)14-46)39-28(49)16(3)38-31(52)24-9-17(47)12-45(24)35(23)55/h5-8,15-17,21-27,42,46-48,58H,9-14H2,1-4H3,(H,38,52)(H,39,49)(H,40,50)(H,41,54)(H,43,51)(H,44,53)(H,56,57)/t16-,17-,21-,22-,23-,24-,25-,26+,27-,37?/m0/s1 |

InChIキー |

KUBDTFZQCYLLGC-AASPPYRUSA-N |

SMILES |

CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CO)O)C(C)C)C(C(=O)O)O |

異性体SMILES |

C[C@H]1C(=O)N[C@H]2CC3=C(NC4=CC=CC=C34)SC[C@@H](C(=O)N5C[C@H](C[C@H]5C(=O)N1)O)NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CC(C)(CO)O)C(C)C)[C@@H](C(=O)O)O |

正規SMILES |

CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CO)O)C(C)C)C(C(=O)O)O |

外観 |

A crystalline solid |

Key on ui other cas no. |

26645-35-2 |

同義語 |

18,9-(Iminoethaniminoethaniminoethaniminomethano)-17H-pyrrolo[1’,2’:5,6][1,5,8,11]thiatriazacyclopentadecino[15,14-b]indole, cyclic peptide deriv. |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does phallacidin interact with F-actin?

A1: this compound exhibits high affinity and specificity for F-actin, binding to the interface between F-actin subunits. [, , ] This binding stabilizes the filamentous structure of actin by preventing its depolymerization and inhibiting the ATP hydrolysis associated with actin filament turnover. [, , , ]

Q2: What are the downstream consequences of this compound binding to F-actin?

A2: By stabilizing F-actin, this compound effectively "freezes" the actin cytoskeleton, disrupting its dynamic nature. [, , ] This stabilization affects various cellular processes dependent on actin dynamics, including:

- Cell motility: this compound inhibits cell migration and locomotion by preventing the dynamic rearrangement of actin filaments necessary for these processes. [, , ]

- Cytokinesis: The formation of the contractile ring during cytokinesis relies heavily on actin polymerization and depolymerization. This compound disrupts this process, potentially leading to multinucleation or incomplete cell division. [, ]

- Phagocytosis: Phagocytosis, the process by which cells engulf external particles, requires rapid actin remodeling. This compound can interfere with the formation of pseudopods and phagosomes, inhibiting phagocytosis. [, ]

- Signal transduction: Actin dynamics play a role in signal transduction pathways, and this compound-induced stabilization can disrupt these pathways, affecting cellular responses to external stimuli. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C35H48N8O11S, and its molecular weight is 788.85 g/mol. []

Q4: Are there any notable spectroscopic characteristics of this compound?

A4: this compound, similar to other toxins in its class like phalloidin and phalloin, displays a characteristic UV spectrum. [] While specific absorption maxima are not provided in the research, this shared spectroscopic feature suggests structural similarities among these toxins.

Q5: How is this compound typically used in research?

A5: this compound itself is cell-impermeable. To study intracellular actin, researchers commonly use fluorescently labeled derivatives, such as 7-nitrobenz-2-oxa-1,3-diazole (NBD)-phallacidin. [, , , ] These fluorescent conjugates retain the ability to bind F-actin and enable visualization of actin structures using fluorescence microscopy.

Q6: Are there specific conditions that affect the performance of this compound or its derivatives?

A6: The performance of this compound and its derivatives can be influenced by several factors, including:

- Fixation method: The choice of fixative for preparing cells or tissues can impact the preservation of actin structures and subsequent staining with this compound probes. [, , ]

- Permeabilization: Effective permeabilization of cells is crucial for fluorescent this compound derivatives to access intracellular actin. [, , ]

- Concentration: Optimal staining requires appropriate this compound concentrations. Low concentrations may result in weak staining, while excessively high concentrations can lead to nonspecific binding and background fluorescence. [, ]

Q7: Does this compound exhibit any catalytic properties?

A7: No, this compound is not known to possess catalytic activity. Its primary mechanism involves binding and stabilizing F-actin, rather than catalyzing any chemical reaction. [, , ]

Q8: What is known about the structure-activity relationship (SAR) of this compound?

A8: The cyclic structure of this compound is essential for its binding to F-actin. [] Modifications to the peptide backbone or the side chains can significantly impact its affinity and specificity for F-actin. [, ]

Q9: Are there any known this compound analogs with altered properties?

A9: While the research provided does not delve into specific this compound analogs, it highlights that modifications to the peptide sequence can alter its properties. [, ] Researchers continue to explore synthetic analogs with improved cell permeability, enhanced fluorescence properties, or altered binding kinetics to refine its utility in studying actin dynamics.

Q10: What are the safety considerations when using this compound in research?

A10: this compound is a toxin and should be handled with caution. While fluorescently labeled derivatives like NBD-phallacidin are commonly used, it's crucial to note that even at low concentrations, they can induce pharmacological responses similar to unlabeled this compound. [, , ] Appropriate laboratory safety procedures, including wearing gloves and working in a well-ventilated area, are essential when handling this compound and its derivatives.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。